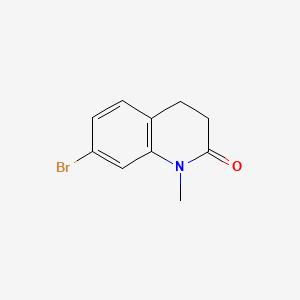7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
CAS No.: 1086386-20-0
Cat. No.: VC3258452
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1086386-20-0 |
|---|---|
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.1 g/mol |
| IUPAC Name | 7-bromo-1-methyl-3,4-dihydroquinolin-2-one |
| Standard InChI | InChI=1S/C10H10BrNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3 |
| Standard InChI Key | XVBPEXCFWANWIM-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CCC2=C1C=C(C=C2)Br |
| Canonical SMILES | CN1C(=O)CCC2=C1C=C(C=C2)Br |
Introduction
Chemical Structure and Identification
Molecular Structure and Basic Properties
7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one belongs to the dihydroquinolin-2(1H)-one family, characterized by a partially saturated quinoline ring system with a lactam functionality. Its structure consists of a benzene ring fused to a six-membered nitrogen-containing heterocycle with a carbonyl group at position 2. The distinctive features include a bromine atom at position 7 and a methyl group attached to the nitrogen atom at position 1.
Based on its structural similarity to 7-Bromo-3,4-dihydroquinolin-2(1H)-one, we can estimate the following properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrNO | Addition of methyl group to C₉H₈BrNO |
| Molecular Weight | 240.10 g/mol | Calculated from atomic weights |
| Appearance | Crystalline solid | Predicted based on similar compounds |
| Estimated Boiling Point | ~365-370°C at 760 mmHg | Slightly higher than the unmethylated analog |
| Estimated Density | ~1.50-1.55 g/cm³ | Slightly lower than the unmethylated analog |
| Estimated Flash Point | ~175°C | Predicted based on related structures |
Structural Comparison with Related Compounds
The compound differs from 7-Bromo-3,4-dihydroquinolin-2(1H)-one only by the addition of a methyl group at the N-1 position . This N-methylation likely affects hydrogen bonding capability, solubility profile, and potentially biological activity. Unlike 7-Bromo-4-methylquinolin-2(1H)-one, which has a methyl group at position 4 and maintains aromaticity in the heterocyclic ring, our target compound has a saturated C3-C4 bond in the heterocyclic ring .
Spectroscopic Characteristics
| Spectroscopic Method | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for N-methyl group (~3.3-3.5 ppm), aliphatic protons at C3 and C4 (2.5-3.0 ppm), and aromatic protons (6.8-8.0 ppm) |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (115-145 ppm), aliphatic carbons (25-35 ppm), and N-methyl carbon (~30 ppm) |
| IR | Strong C=O stretching band (1650-1700 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), C-Br stretching (550-650 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 240/242 (characteristic bromine isotope pattern), with fragment ions resulting from loss of bromine and cleavage of the lactam ring |
Synthesis Methodologies
N-Methylation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
The most direct approach would likely involve N-methylation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base :
-
Starting with 7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Treatment with a base (e.g., NaH, K₂CO₃)
-
Addition of methylating agent (CH₃I or (CH₃)₂SO₄)
-
Purification of the resulting 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
Bromination of 1-Methyl-3,4-dihydroquinolin-2(1H)-one
An alternative approach might involve selective bromination at the 7-position of 1-methyl-3,4-dihydroquinolin-2(1H)-one:
-
Treatment of 1-methyl-3,4-dihydroquinolin-2(1H)-one with a brominating agent (e.g., Br₂, NBS)
-
Control of reaction conditions to favor substitution at position 7
-
Purification of the desired product
Reaction Considerations
When synthesizing 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one, several factors should be considered:
-
The N-H of the lactam in 3,4-dihydroquinolin-2(1H)-one is moderately acidic and can be deprotonated with appropriate bases
-
The bromination of the aromatic ring should be conducted under controlled conditions to ensure regioselectivity
-
Purification might require chromatographic techniques to separate the desired product from potential side products
Chemical Reactivity
Functional Group Reactivity
The compound contains several reactive sites:
-
The lactam carbonyl group (C=O) can undergo nucleophilic addition reactions
-
The C-Br bond can participate in various coupling reactions (e.g., Suzuki, Stille, Sonogashira)
-
The N-methyl group could potentially be involved in dealkylation reactions
-
The partially saturated ring (C3-C4) could undergo oxidation to form the fully aromatic system
Biological and Pharmaceutical Significance
Structure-Activity Relationships
The key structural features that may influence biological activity include:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Bromine at C7 | May enhance binding to specific protein pockets; could increase lipophilicity |
| N-Methyl group | Eliminates H-bond donation capability at N1; affects molecular recognition |
| Lactam functionality | Provides H-bond acceptor site; important for interaction with biological targets |
| Partially saturated ring | Affects molecular planarity and binding conformation |
Applications in Organic Synthesis
As a Building Block
7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one could serve as a valuable intermediate in organic synthesis for:
-
Construction of more complex heterocyclic systems
-
Library synthesis for drug discovery programs
-
Development of novel materials with specific electronic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume